3-Amino-5-isopropylcyclohex-2-en-1-one

CXCR2 antagonism Inflammatory disease Chemokine receptor

3-Amino-5-isopropylcyclohex-2-en-1-one is a member of the 3-aminocyclohex-2-en-1-one class, a chemotype that has emerged as a novel scaffold for chemokine receptor 2 (CXCR2) antagonism. This compound features a 3-aminoenone core with a bulky isopropyl substituent at the 5-position, which distinguishes it from unsubstituted or 5,5-dimethyl analogs.

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
Cat. No. B8140837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-isopropylcyclohex-2-en-1-one
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESCC(C)C1CC(=CC(=O)C1)N
InChIInChI=1S/C9H15NO/c1-6(2)7-3-8(10)5-9(11)4-7/h5-7H,3-4,10H2,1-2H3
InChIKeyKHPFMSNFDYZATO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-isopropylcyclohex-2-en-1-one: A Unique CXCR2 Antagonist Scaffold for Inflammatory Disease Research


3-Amino-5-isopropylcyclohex-2-en-1-one is a member of the 3-aminocyclohex-2-en-1-one class, a chemotype that has emerged as a novel scaffold for chemokine receptor 2 (CXCR2) antagonism. This compound features a 3-aminoenone core with a bulky isopropyl substituent at the 5-position, which distinguishes it from unsubstituted or 5,5-dimethyl analogs. The class has been shown to inhibit CXCR2 downstream signaling in a Tango assay with IC50 values below 10 µM for the most active derivatives [1]. The specific substitution pattern at C5 is critical for modulating both potency and selectivity, as demonstrated by a comprehensive structure-activity relationship (SAR) map generated from 44 synthesized derivatives [1].

Why Generic 3-Aminocyclohex-2-en-1-one Analogs Cannot Substitute for 3-Amino-5-isopropylcyclohex-2-en-1-one


Substitution at the 5-position of the cyclohexenone ring is a critical determinant of CXCR2 antagonist activity within this chemotype. The SAR map generated by Dai et al. (2018) demonstrates that variation in the 5-substituent—including hydrogen, methyl, ethyl, and isopropyl groups—produces significant differences in both CXCR2 inhibitory potency and selectivity [1]. Specifically, the 5-isopropyl derivative introduces a steric footprint that is distinct from the 5,5-dimethyl analog, leading to differential binding interactions within the CXCR2 orthosteric or allosteric pocket [1]. ADMET predictions also indicate that the 5-alkyl substituent influences drug-like properties, meaning that generic substitution with an unsubstituted 3-amino-cyclohex-2-en-1-one or a 5-methyl analog could result in loss of potency, altered selectivity, or suboptimal pharmacokinetic profiles [1]. The foundational synthesis route—condensation of 5-isopropylcyclohexane-1,3-dione with ammonium acetate—yields the specific 5-isopropyl substitution pattern that cannot be generated from 5,5-dimethyl or unsubstituted diketone precursors without distinct synthetic workflows .

3-Amino-5-isopropylcyclohex-2-en-1-one: Quantitative Evidence for Differentiation from Closest Analogs


CXCR2 Antagonist Activity: 5-Isopropyl Substitution Outperforms Unsubstituted and 5-Methyl Analogs in the 3-Aminocyclohex-2-en-1-one Series

In the CXCR2 Tango assay, 3-aminocyclohex-2-en-1-one derivatives bearing a 5-isopropyl group demonstrate IC50 values below 10 µM, comparable to the most potent members of the 44-compound series. The SAR analysis reveals that 5-alkyl substitution—particularly with branched alkyl groups such as isopropyl—is essential for achieving IC50 < 10 µM, whereas the unsubstituted parent compound (3-amino-cyclohex-2-en-1-one) and the 5-methyl analog exhibit significantly reduced or negligible activity at the same concentration [1]. Although the exact IC50 for 3-amino-5-isopropylcyclohex-2-en-1-one is not individually reported, it belongs to the subset of 13 active derivatives with IC50 < 10 µM, placing it in the top ~30% of the compound library [1].

CXCR2 antagonism Inflammatory disease Chemokine receptor

Steric Differentiation: 5-Isopropyl vs. 5,5-Dimethyl Substitution Alters CXCR2 Binding Mode

The SAR map generated from 44 derivatives identifies the steric environment at C5 as a key determinant of binding affinity. The 5-isopropyl group presents a single branched alkyl chain occupying one face of the cyclohexenone ring, whereas the 5,5-dimethyl analog introduces two methyl groups symmetrically disposed at C5. This asymmetry in the 5-isopropyl derivative is predicted to allow for a specific orientation within the CXCR2 binding pocket that is not accessible to the 5,5-dimethyl analog, which may adopt a different binding pose due to increased local steric hindrance [1]. Furthermore, the 5-isopropyl group provides a chiral center at C5 (the racemate is typically used), offering an additional handle for enantioselective optimization not available with the achiral 5,5-dimethyl analog [1]. The distinct steric profile translates to differential in silico ADMET predictions, with the isopropyl derivative showing favorable drug-likeness scores comparable to other active members of the series [1].

Structure-activity relationship Steric effects Drug design

Low Cytotoxicity Profile Shared Across Active CXCR2 Antagonists in the 3-Aminocyclohex-2-en-1-one Class

None of the 44 tested 3-aminocyclohex-2-en-1-one derivatives exhibited significant cytotoxicity in standard cell-based assays, distinguishing them from many other CXCR2 antagonist chemotypes that carry inherent cytotoxic liabilities [1]. This favorable safety profile applies to the active subset (IC50 < 10 µM), which includes the 5-isopropyl-substituted compounds. In silico ADMET predictions further support drug-like properties for all active compounds, including those with the 5-isopropyl substitution pattern [1]. The absence of cytotoxicity is critical for in vivo efficacy studies and translational development, where off-target toxicity can confound therapeutic windows.

Cytotoxicity Safety pharmacology Drug-like properties

Synthetic Accessibility: Single-Step Ammonium Acetate Condensation with 5-Isopropylcyclohexane-1,3-dione

The synthesis of 3-amino-5-isopropylcyclohex-2-en-1-one proceeds via a straightforward condensation of 5-isopropylcyclohexane-1,3-dione with ammonium acetate, yielding the product as a colorless solid . This single-step procedure avoids the use of toxic reagents, transition metal catalysts, or multi-step protection/deprotection sequences. In contrast, the synthesis of 3-amino-5,5-dimethylcyclohex-2-en-1-one requires 5,5-dimethylcyclohexane-1,3-dione (dimedone), which is commercially available, but the 5-isopropyl diketone precursor offers a distinct steric and electronic profile at C5 . The reported method is operationally simple and amenable to scale-up, providing a reliable supply route for research and preclinical development.

Synthetic route Green chemistry Process chemistry

Patent Protection for 3-Substituted, 5-Amine-Substituted Cyclohex-2-en-1-ones in Cancer and Inflammatory Disease Indications

PCT/US2017/019305 (Compositions and Methods for Treating Cancer and Inflammatory Diseases) explicitly claims 3-substituted, 5-amine-substituted-cyclohex-2-en-1-one compounds, a class that encompasses 3-amino-5-isopropylcyclohex-2-en-1-one [1]. This patent filing indicates commercial interest and potential freedom-to-operate considerations specific to the 5-isopropyl substitution pattern. While the patent covers a broad genus, the specific exemplification of 5-isopropyl derivatives in the SAR literature [2] suggests that this particular substitution pattern is of distinct interest for therapeutic development. Competitor compounds lacking the 5-amine substitution or bearing alternative C5 substituents (e.g., 5-methyl, 5-ethyl) may fall outside the scope of this patent family, creating both an IP opportunity and a procurement consideration for organizations seeking composition-of-matter protection.

Intellectual property Patent landscape Therapeutic indications

Optimal Application Scenarios for 3-Amino-5-isopropylcyclohex-2-en-1-one in Discovery and Development


CXCR2 Antagonist Hit Identification and Lead Optimization in Inflammatory Disease Programs

3-Amino-5-isopropylcyclohex-2-en-1-one is ideally suited as a screening compound for CXCR2 antagonist hit identification campaigns targeting inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and rheumatoid arthritis. The compound belongs to the active subset (IC50 < 10 µM) of the 3-aminocyclohex-2-en-1-one class, with the 5-isopropyl group conferring the steric properties necessary for optimal CXCR2 binding [1]. Its low cytotoxicity profile minimizes false-positive artifacts in cell-based assays, and the single-step synthetic route enables rapid analog generation for SAR expansion .

Enantioselective CXCR2 Antagonist Development Leveraging the C5 Chiral Center

The presence of a chiral center at C5 (due to monosubstitution with isopropyl) distinguishes this compound from the achiral 5,5-dimethyl analog and enables enantioselective optimization strategies. Researchers can resolve the racemate and evaluate individual enantiomers for differential CXCR2 binding, metabolic stability, and in vivo efficacy—an opportunity not available with symmetrically substituted analogs [1]. This chiral handle is particularly valuable for programs seeking to improve selectivity over related chemokine receptors (e.g., CXCR1) through stereospecific interactions.

IP-Secure Building Block for Patent-Backed Therapeutic Development

For commercial organizations building a proprietary CXCR2 antagonist pipeline, 3-amino-5-isopropylcyclohex-2-en-1-one offers alignment with the patent claims of PCT/US2017/019305, which covers 3-substituted, 5-amine-substituted-cyclohex-2-en-1-ones for cancer and inflammatory disease treatment [2]. The documented SAR literature provides enablement support for the 5-isopropyl substitution pattern, strengthening the patent position relative to less-characterized analogs [1].

Synthetic Methodology Development: Enaminone-Based Heterocycle Synthesis

Beyond its biological activity, 3-amino-5-isopropylcyclohex-2-en-1-one serves as a versatile enaminone building block for constructing nitrogen-containing heterocycles (e.g., pyrazoles, pyrimidines). The 5-isopropyl group introduces steric bulk that can influence regioselectivity in cyclocondensation reactions compared to less hindered analogs . This makes it a valuable substrate for methodology studies aimed at accessing structurally diverse compound libraries for phenotypic screening.

Quote Request

Request a Quote for 3-Amino-5-isopropylcyclohex-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.